Phenyl nonafluorobutane-1-sulfonate
Description
Properties
CAS No. |
25628-11-9 |
|---|---|
Molecular Formula |
C10H5F9O3S |
Molecular Weight |
376.20 g/mol |
IUPAC Name |
phenyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C10H5F9O3S/c11-7(12,9(15,16)17)8(13,14)10(18,19)23(20,21)22-6-4-2-1-3-5-6/h1-5H |
InChI Key |
UXPCZDYRRUONAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Trialkylsilyl)phenol Intermediates
2-(Trialkylsilyl)phenols serve as key precursors due to their enhanced stability and reactivity compared to unprotected phenols. A representative procedure involves:
- Silylation of bromophenols : Treatment of 2-bromophenol derivatives with trimethylsilyl chloride (TMSCl) in anhydrous tetrahydrofuran (THF) using triethylamine (Et3N) as a base.
- Lithiation-trapping : Subsequent reaction with n-butyllithium (n-BuLi) at −78°C generates a lithiated intermediate, which is quenched with aqueous ammonium chloride to yield the 2-(trimethylsilyl)phenol.
For example, 4,5-dimethoxy-2-(trimethylsilyl)phenol (1a ) is synthesized via this route with >85% yield after column chromatography. Sterically hindered variants, such as 2,4-di(tert-butyl)-6-(trimethylsilyl)phenol (1d ), require extended reaction times (9–16 hours) at room temperature.
Sulfonation with Nonafluorobutane-1-sulfonyl Fluoride
The sulfonation step employs NfF under strongly basic conditions:
**General Procedure B**:
1. Charge 2-(trialkylsilyl)phenol (1.0 equiv), sodium hydride (1.5 equiv), and 18-crown-6 (1.0 equiv) in anhydrous THF.
2. Add NfF (1.5 equiv) and stir at 60°C until completion (1–19 hours).
3. Quench with water, extract with hexane, and purify via flash chromatography.
The crown ether facilitates sodium ion coordination, enhancing the nucleophilicity of the phenoxide intermediate. This method achieves yields of 84–97% across diverse substrates (Table 1).
Structural and Reaction Parameter Optimization
Substrate Scope and Yield Trends
The following table summarizes key derivatives synthesized using Procedure B:
| Entry | Substrate | R Groups | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1a | 4,5-OMe | 60 | 1 | 91 |
| 2 | 1b | 4,5-OBn | 60 | 10 | 97 |
| 3 | 1c'' | 3,5-OBn | 60 | 5 | 86 |
| 4 | 1d | 2,4-t-Bu | Reflux | 16 | 84 |
Electron-donating groups (e.g., methoxy, benzyloxy) accelerate sulfonation, while steric bulk (tert-butyl) necessitates prolonged heating.
Solvent and Base Effects
- THF is optimal due to its ability to dissolve both organic and inorganic components (NaH, 18-crown-6).
- Alternative bases (KOH, Cs2CO3) result in lower yields (<50%), highlighting NaH's superiority in generating reactive phenoxide species.
Mechanistic Considerations
The reaction proceeds via a concerted nucleophilic substitution mechanism:
- Deprotonation of 2-(trialkylsilyl)phenol by NaH generates a phenoxide ion.
- 18-Crown-6 complexes with Na⁺, increasing phenoxide nucleophilicity.
- NfF undergoes attack at the sulfur center, forming the sulfonate ester with concomitant fluoride release.
The trimethylsilyl group exerts dual effects:
- Steric protection : Shields the ortho position from undesired side reactions.
- Electronic activation : Moderately deactivates the ring through σ-donation, preventing over-reactivity.
Analytical Characterization
Spectroscopic Data
Representative example (2a) :
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms molecular ions with <5 ppm accuracy. For 2a :
- Calculated: 379.1724 ([M+H]⁺)
- Observed: 379.1705.
Chemical Reactions Analysis
Types of Reactions: Phenyl nonafluorobutane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles such as amines, phenoxides, and enolates.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox processes under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium fluoride and catalytic potassium carbonate are commonly used.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation but may include common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include sulfonamides, aryl nonaflates, and alkenyl nonaflates, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Phenyl nonafluorobutane-1-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which phenyl nonafluorobutane-1-sulfonate exerts its effects involves its strong electron-withdrawing sulfonate group, which enhances its reactivity in nucleophilic substitution reactions. The compound can form stable intermediates with various nucleophiles, facilitating the formation of desired products . The molecular targets and pathways involved include interactions with amino acids and proteins, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 426.25 g/mol (exact mass: 426.00) .
- Structure : Features a fully fluorinated butyl chain (CF3CF2CF2CF2SO3<sup>-</sup>) linked to a phenyl group.
- Applications : Used as a sulfonylation reagent in organic synthesis, a photoacid generator in electronics (e.g., photoresists), and intermediates in pharmaceutical manufacturing .
Comparison with Similar Compounds
Perfluorobutane Sulfonate (PFBS)
PFBS (C4F9SO3<sup>-</sup>) is the anionic form of perfluorobutane sulfonic acid, often used as a surfactant.
Key Differences :
Perfluorooctane Sulfonate (PFOS)
PFOS (C8F17SO3<sup>-</sup>) is a legacy PFAS compound phased out under the Stockholm Convention due to toxicity concerns.
Key Differences :
- The C4 chain in this compound reduces bioaccumulation by orders of magnitude compared to PFOS .
- PFOS exhibits higher electronegativity and surfactant efficacy, making it historically preferred for water-repellent coatings.
Triphenylsulfonium Nonaflate
Triphenylsulfonium nonaflate (C18H15F9O3S) is a sulfonium salt derivative.
Key Differences :
- The sulfonium cation in triphenylsulfonium nonaflate enhances its photoactivity, making it critical for semiconductor manufacturing .
Naphthalen-2-yl Nonafluorobutane-1-sulfonate
A structural analog with a naphthyl group instead of phenyl (CAS 42096-34-4).
| Property | This compound | Naphthalen-2-yl Derivative |
|---|---|---|
| Molecular Weight | 426.25 g/mol | 426.25 g/mol |
| Aromatic Group | Phenyl | Naphthyl |
| Reactivity | Moderate electrophilicity | Higher due to extended conjugation |
Key Differences :
Environmental and Toxicological Profiles
- This compound: Limited ecotoxicological data, but C4 compounds generally show 10–100× lower bioaccumulation than C8 analogs .
- PFBS : EPA studies indicate low acute toxicity (LD50 > 2000 mg/kg in rodents) .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing phenyl nonafluorobutane-1-sulfonate with high purity for experimental use?
- Methodological Answer : Synthesis requires reacting perfluoropropylene with sulfuryl chloride to generate intermediate sulfonyl chlorides, followed by amidation with amines. Critical factors include controlling reaction temperature (<50°C) and using anhydrous conditions to prevent hydrolysis. Characterization via -NMR and LC-MS ensures purity (>98%) and confirms the absence of unreacted precursors .
Q. How can researchers reliably quantify this compound in environmental matrices?
- Methodological Answer : Use solid-phase extraction (SPE) with C18 cartridges followed by ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). Optimize ion transitions (e.g., m/z 327 → 80 for sulfonate fragments) and calibrate with isotopically labeled internal standards (e.g., -PFBS) to correct for matrix effects .
Q. What are the baseline toxicity parameters for this compound in mammalian models?
- Methodological Answer : Acute oral toxicity studies in rats indicate a median lethal dose (LD) >2,000 mg/kg, suggesting low acute toxicity. Subchronic exposure (90-day) at 100 mg/kg/day in monkeys showed no histopathological changes, but renal clearance rates vary significantly between species (rats > monkeys > humans) .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data for this compound across species be reconciled?
- Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to account for species-specific differences in renal reabsorption and protein binding. For example, human data from NHANES show a serum half-life of ~28 days, whereas rats exhibit faster clearance (~4 hours) due to higher expression of organic anion transporters .
Q. What experimental designs are optimal for assessing the compound’s bioaccumulation potential in aquatic ecosystems?
- Methodological Answer : Conduct flow-through mesocosm studies with controlled dosing (e.g., 10–100 µg/L) and measure bioconcentration factors (BCFs) in fish tissues. Use lipid-normalized concentrations and compare with octanol-water partition coefficients (log ~2.5) to predict environmental persistence. Note discrepancies between lab-derived BCFs and field data due to metabolite interference .
Q. How can researchers address reproducibility challenges in surface-enhanced Raman spectroscopy (SERS) for detecting this compound?
- Methodological Answer : Standardize substrate preparation (e.g., Au/Ag nanoparticle size: 50–60 nm) and use multivariate analysis (e.g., principal component analysis) to account for spectral variability. Include negative controls (e.g., PFBS-free samples) to distinguish target signals from background noise .
Data Contradiction Analysis
Q. Why do in vitro cytotoxicity assays and in vivo toxicity studies yield divergent results for this compound?
- Methodological Answer : In vitro models often lack metabolic activation (e.g., hepatic CYP450 enzymes) and underestimate detoxification pathways. For example, hepatocellular carcinoma (HepG2) cells show IC values of 500 µM, whereas in vivo rodent studies report no observable adverse effects below 50 mg/kg/day. Use ex vivo liver S9 fractions to bridge this gap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
